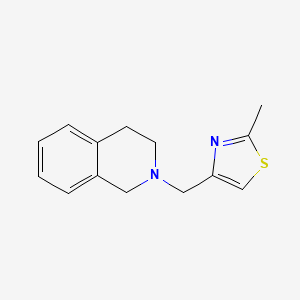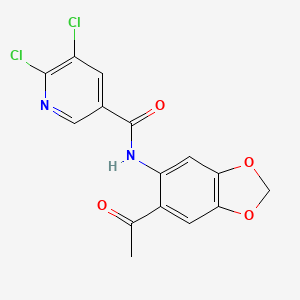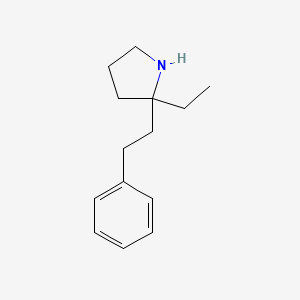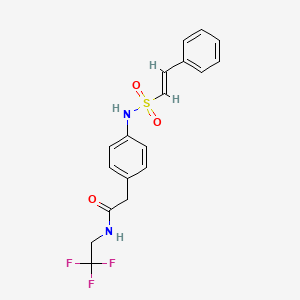
4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazole” is a complex organic molecule that contains an isoquinoline and a thiazole moiety. Isoquinolines are a type of nitrogen-containing heterocyclic compound that are found in a number of biologically active compounds . Thiazoles, on the other hand, are sulfur and nitrogen-containing heterocycles that are also found in many important biological molecules.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoquinoline and thiazole rings, along with the additional functional groups attached to these rings. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. These could include properties such as melting point, boiling point, solubility, and reactivity .科学的研究の応用
Synthesis and Antimicrobial Activity
A study by Sumangala et al. (2010) reported the synthesis of a series of substituted 1,2,3-triazoles containing the quinoline moiety, which showed broad-spectrum antimicrobial activity against various strains. This indicates the potential of similar structures, including thiazole derivatives, in developing antimicrobial agents (Sumangala et al., 2010).
Chemical Reactivity and Activation
Yamamoto et al. (2009) explored the reactivity of 2-alkynyl-1-methylene azide aromatics, leading to the formation of isoquinolines and triazoles through alkyne activation. This work illustrates the versatile reactivity of compounds related to dihydroisoquinolines, offering insights into synthetic routes that could be applicable to the compound of interest (Yamamoto et al., 2009).
Anticancer Activity
Liu et al. (2009) synthesized novel oxazole derivatives incorporating the tetrahydroisoquinoline unit, which exhibited strong inhibitory activities against certain cancer cell lines. This suggests that structurally similar compounds, such as those containing the dihydroisoquinoline and thiazole groups, could also possess potential anticancer properties (Liu et al., 2009).
Anticonvulsant Activity
Zhang et al. (2016) reported the synthesis and pharmacological evaluation of new dihydroisoquinolin derivatives as potential anticonvulsant agents. This study highlights the therapeutic potential of dihydroisoquinoline-based compounds in treating seizure disorders (Zhang et al., 2016).
Synthetic Applications and Mechanistic Insights
He et al. (2016) described the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines, demonstrating the utility of bromonium ylides in intramolecular reactions. This research provides valuable mechanistic insights and synthetic applications for compounds related to the query structure (He et al., 2016).
作用機序
Target of Action
Compounds with similar structures have been found to inhibit the aldo-keto reductase akr1c3 , a target of interest in both breast and prostate cancer .
Mode of Action
Based on the structure, it can be inferred that the compound might interact with its targets in a similar way as other isoquinoline derivatives . For instance, the carboxylate group of similar compounds has been found to occupy the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound could potentially interact with multiple biochemical pathways.
Result of Action
Given the diverse biological activities of thiazole derivatives , it can be inferred that the compound might have a wide range of effects at the molecular and cellular levels.
将来の方向性
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-11-15-14(10-17-11)9-16-7-6-12-4-2-3-5-13(12)8-16/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKRXLLFABVAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2605981.png)
![5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)isoxazole-3-carboxamide](/img/structure/B2605982.png)

![3,4-diethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2605988.png)

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2605990.png)
![2-[1-(Trifluoromethyl)cyclopropyl]pyran-4-one](/img/structure/B2605991.png)

![2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole](/img/structure/B2605995.png)
![2-(4-Methoxypyrimidin-2-yl)-N-(oxolan-2-ylmethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2605997.png)

![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/no-structure.png)

![N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2606004.png)